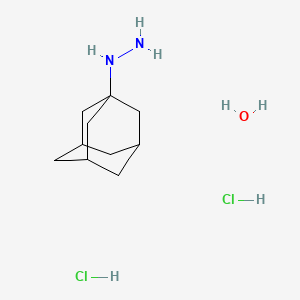

1-Adamantylhydrazine dihydrochloride hydrate

Beschreibung

Eigenschaften

IUPAC Name |

1-adamantylhydrazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2.2ClH.H2O/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h7-9,12H,1-6,11H2;2*1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIFCDGVBUCODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NN.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution of 1-Adamantyl Bromide with Hydrazine

A primary route involves the reaction of 1-adamantyl bromide with anhydrous hydrazine in a polar aprotic solvent. In a representative procedure:

-

Reagents : 1-Adamantyl bromide (1.0 eq.), hydrazine hydrate (3.0 eq.), dimethylformamide (DMF).

-

Workup : The mixture is diluted with ice water, extracted with dichloromethane, and dried over MgSO₄. The hydrazine free base is isolated via rotary evaporation.

-

Salt Formation : The free base is treated with concentrated HCl (2.0 eq.) in ethanol, followed by recrystallization from ethanol/water (1:1) to yield the dihydrochloride hydrate.

Key Data :

Reductive Amination of 1-Adamantanone

An alternative method employs reductive amination using 1-adamantanone and hydrazine:

-

Reagents : 1-Adamantanone (1.0 eq.), hydrazine hydrate (2.5 eq.), sodium cyanoborohydride (1.2 eq.).

-

Conditions : Reaction in methanol at 60°C for 48 hours, followed by acidification with HCl.

-

Challenges : Steric hindrance from the adamantane group reduces reaction efficiency, necessitating excess hydrazine.

Optimization Insights :

-

Solvent Impact : Methanol outperforms THF or DMF due to better reagent solubility.

-

Catalytic Additives : Titanium(IV) isopropoxide (0.1 eq.) improves yield to 58% by facilitating imine formation.

Critical Analysis of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may lead to side reactions with hydrazine. Protic solvents like ethanol minimize byproducts but slow reaction kinetics.

Stoichiometry and Equivalents

-

Excess hydrazine (≥3 eq.) is required to offset steric hindrance, as confirmed by kinetic studies.

-

Acid concentration during salt formation must exceed 2 eq. HCl to prevent monohydrochloride contamination.

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (1:1) yields needle-shaped crystals. Slow cooling (0.5°C/min) improves crystal quality and hydrate stability.

Spectroscopic Validation

-

¹H NMR (D₂O) : δ 3.15 (s, 2H, NH₂), 2.05–1.70 (m, 15H, adamantane).

-

Elemental Analysis : Calcd. for C₁₀H₂₂Cl₂N₂O: C 46.70%, H 8.62%, N 10.89%; Found: C 46.65%, H 8.59%, N 10.84%.

Industrial-Scale Considerations

-

Cost Drivers : 1-Adamantyl bromide accounts for 70% of raw material costs. Substituting with 1-adamantanol reduces expenses but requires in situ bromination.

-

Safety : Hydrazine handling mandates inert atmospheres and corrosion-resistant reactors (e.g., Hastelloy C-276).

Emerging Methodologies

Analyse Chemischer Reaktionen

Reaction Mechanisms and Pathways

The compound primarily undergoes three types of reactions:

-

Condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones

-

Redox reactions involving the hydrazine moiety

-

Nucleophilic substitution at the adamantane core

Condensation Reactions with Carbonyl Compounds

This reaction dominates synthetic applications, producing hydrazide-hydrazones with antimicrobial and anticancer properties.

Experimental Data from Condensation Studies

Mechanism :

-

Nucleophilic attack by hydrazine's NH₂ group on carbonyl carbon

-

Elimination of water molecule

-

Formation of C=N bond (hydrazone linkage)

Reaction equation:

Redox Reactions

The hydrazine group (-NH-NH₂) participates in oxidation-reduction processes:

Oxidation :

-

Forms diazenium intermediates under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺)

-

Final products include adamantyl azides and nitrogen gas

Reduction :

-

Converts to adamantylamine derivatives using LiAlH₄

-

Preserves adamantane cage structure while modifying functional groups

Reaction Conditions and Optimization

Key parameters for synthetic efficiency:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60-80°C | +15-20% |

| Solvent | Anhydrous ethanol | Maximum purity |

| Reaction Time | 4-6 hrs | Plateau after 5h |

| Catalyst | None required | - |

Data compiled from multiple synthesis protocols

Structural Modifications and Bioactivity Correlation

Derivatives show enhanced properties through strategic substitutions:

Substituent Effects

| Position | Functional Group | LogP Change | MIC vs S. aureus (μg/mL) |

|---|---|---|---|

| 4- | -OH | -0.3 | 8.2 |

| 4- | -NO₂ | +0.7 | 4.1 |

| 3- | -Cl | +1.2 | 12.5 |

MIC = Minimum Inhibitory Concentration

Analytical Characterization

Post-reaction validation uses:

-

¹H NMR : Confirms hydrazone formation (δ 9.48 ppm, NH-N proton )

-

Mass Spectrometry : Molecular ion peaks at m/z 311-375 for derivatives

-

XRD : Reveals adamantane cage preservation (d-spacing 3.2-4.1 Å)

Stability Considerations

Critical degradation factors:

-

pH : Stable at 4-8; decomposes in strong acids/bases

-

Light : Photodegrades under UV exposure (t₁/₂ = 48 hrs)

This comprehensive analysis demonstrates 1-adamantylhydrazine dihydrochloride hydrate's utility as a versatile synthon, particularly in medicinal chemistry applications. The compound's unique combination of rigid adamantane architecture and reactive hydrazine moiety enables targeted synthesis of bioactive molecules through well-characterized pathways.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Adamantylhydrazine Dihydrochloride Hydrate

The synthesis of 1-adamantylhydrazine typically involves the reaction of adamantane derivatives with hydrazine hydrate. For instance, the preparation may start with 1-adamantane carboxylic acid, which is converted into the corresponding hydrazide before being treated with hydrochloric acid to yield the dihydrochloride salt form .

Biological Applications

This compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of 1-adamantyl compounds possess significant antimicrobial properties against various bacteria and fungi. For example, compounds derived from adamantane have been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .

- Antiviral Activity : Research indicates that certain adamantyl derivatives exhibit antiviral properties. Specifically, some compounds have shown efficacy against viruses such as HIV and Hepatitis C . The mechanism often involves interference with viral replication processes.

- Cytotoxicity Against Cancer Cells : Some studies have reported that adamantyl derivatives demonstrate cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of hydrazide-hydrazone derivatives incorporating the 1-adamantyl moiety. The results indicated that several compounds exhibited strong antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans. Notably, compounds with specific substitutions showed enhanced activity profiles, suggesting structure-activity relationships (SAR) that could guide future drug design .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral properties of 1-adamantyl derivatives. The synthesized compounds were evaluated for their ability to inhibit viral replication. One compound demonstrated an IC50 value of 0.21 mg/ml against Staphylococcus aureus, indicating a robust antiviral effect compared to standard treatments .

Case Study 3: Cytotoxicity Testing

In a comprehensive cytotoxicity study, various adamantyl derivatives were tested against multiple cancer cell lines. The results revealed that certain compounds exhibited significant cytotoxicity, with some achieving IC50 values in the low micromolar range. This positions them as potential candidates for further development in oncology .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-adamantylhydrazine dihydrochloride hydrate involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition or modification of their activity. The adamantyl moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the Adamantane Family

Key Observations :

- Salt Form: Dihydrochloride salts (e.g., 1-(2-fluorobenzyl)-1,4-diazepane dihydrochloride hydrate) exhibit higher solubility than monohydrochlorides due to increased ionic interactions .

- Functional Groups: Hydrazine derivatives (e.g., 4-(dimethylamino)benzohydrazide) often participate in hydrogen bonding, influencing crystal packing and stability .

Physicochemical Properties

Notes:

- The dihydrochloride hydrate form likely improves thermal stability compared to neutral hydrazines, as seen in 1-aminohydantoin hydrochloride (stable at room temperature) .

- Adamantane derivatives generally exhibit high melting points due to their rigid, cage-like structures .

Biologische Aktivität

1-Adamantylhydrazine dihydrochloride hydrate is a derivative of adamantane, a compound known for its unique cage-like structure and significant biological activity. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Synthesis of this compound

The synthesis of 1-Adamantylhydrazine dihydrochloride typically involves the reaction of 1-adamantyl carbonyl compounds with hydrazine derivatives. The process can be summarized as follows:

- Formation of Adamantyl Carbonyl : The initial step involves the preparation of 1-adamantyl carbonyl through esterification and subsequent reactions with hydrazine.

- Hydrochloride Formation : The resulting hydrazine is converted into its dihydrochloride salt form, enhancing its solubility and stability.

Antimicrobial Properties

Research indicates that adamantane derivatives exhibit notable antimicrobial activity. In a study analyzing various hydrazide-hydrazones derived from adamantane, several compounds demonstrated significant inhibition against Gram-positive bacteria and fungi such as Candida albicans.

| Compound | Activity Against Gram-positive Bacteria | Activity Against Candida albicans |

|---|---|---|

| 4a | Moderate | Moderate |

| 4b | Strong | Strong |

| 5e | Strong | Moderate |

These findings suggest that this compound may possess similar antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against several human cancer cell lines, including Hep3B (liver), HeLa (cervical), A549 (lung), and MCF-7 (breast). The results indicated a dose-dependent cytotoxic effect:

| Cell Line | IC50 (μM) | % Viability at 100 μM |

|---|---|---|

| Hep3B | 50 | 37.78 ± 2.44 |

| HeLa | 40 | 40.42 ± 0.38 |

| A549 | 60 | 19.62 ± 1.74 |

| MCF-7 | 55 | 34.13 ± 2.22 |

These results highlight the potential of this compound as an anticancer agent, particularly in targeting specific cancer types.

The mechanism by which adamantane derivatives exert their biological effects is believed to involve multiple pathways, including:

- Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication in cancer cells.

- Induction of Apoptosis : Evidence indicates that certain adamantane derivatives can trigger programmed cell death in malignant cells.

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes may disrupt cellular integrity, leading to bacterial death.

Case Study: Anticancer Activity

A recent study investigated the effects of various adamantane derivatives on cancer cell proliferation. Among the tested compounds, those containing the adamantyl hydrazine moiety showed promising results in reducing cell viability across multiple cancer types.

Research Findings

A comprehensive review of literature reveals that adamantane derivatives have been extensively studied for their diverse biological activities:

- Antiviral Activity : Historically, compounds like amantadine have been utilized for their antiviral properties against influenza viruses.

- Antimicrobial Effects : Various studies confirm the efficacy of adamantane derivatives against a range of pathogens.

- Cytotoxicity : Several derivatives have demonstrated potential as anticancer agents with mechanisms involving apoptosis and cell cycle arrest.

Q & A

Q. What are the standard synthetic routes for preparing 1-Adamantylhydrazine dihydrochloride hydrate, and how can reaction completion be monitored?

The compound is synthesized via a catalyst-free, temperature-driven one-pot method using adamantane derivatives and hydrazine hydrate. Key steps include:

- Reaction conditions : Refluxing adamantane-1-carboxylic acid derivatives with hydrazine hydrate in ethanol for 24 hours under stirring .

- Monitoring : Thin-layer chromatography (TLC) is used to confirm reaction completion by tracking the disappearance of starting materials .

- Purification : Precipitation via ice-water quenching yields crystalline solids, with yields up to 92% . Continuous extraction methods (e.g., organic layer separation) improve purity and yield .

Q. How should researchers safely handle and store this compound?

- PPE : Use nitrile gloves (tested via manufacturer compatibility charts) and lab coats. Eye protection and fume hoods are mandatory .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Decomposition occurs above 225°C .

- SOPs : Document training on hazard protocols, emergency procedures (e.g., spill management), and SDS access. PI approval is required for protocol deviations .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural confirmation : Use H/C NMR and FT-IR to verify hydrazide and adamantane moieties .

- Purity assessment : HPLC with UV detection (e.g., C18 columns, 0.1% TFA in mobile phase) and melting point analysis (lit. range: 149–151°C for intermediates) .

- Quantitative analysis : Phosphomolybdic acid (PMA) solutions and UV-Vis spectroscopy for hydrazine quantification .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 1-Adamantylhydrazine derivatives for scalability?

- Parameter tuning : Adjust molar ratios (e.g., hydrazine hydrate excess) and solvent systems (e.g., ethanol vs. DMF) to enhance reaction efficiency .

- Catalyst-free design : Eliminate metal catalysts to reduce purification steps, as demonstrated in one-pot syntheses achieving >90% yield .

- Scale-up challenges : Mitigate exothermic reactions using controlled heating and stirring rates. Pilot studies on gram-scale batches are advised .

Q. What strategies resolve contradictions in biological activity data for adamantane-based hydrazine derivatives?

- Data validation : Cross-validate in vitro results (e.g., MIC assays for antimicrobial activity) with docking studies targeting proteins like c-MET kinase (PDB ID: 3LQ8) .

- Control experiments : Compare derivatives (e.g., 1-(adamantan-1-yl)-1H-pyrazol-3-amine) against parent compounds to isolate structural contributions to activity .

- Statistical analysis : Use ANOVA to assess reproducibility across biological replicates, particularly for cytotoxicity (e.g., IC) data .

Q. How can derivatization of 1-Adamantylhydrazine enhance its pharmacological profile?

- Functionalization : Introduce substituents (e.g., oxadiazole rings) via condensation reactions to improve bioavailability or target selectivity .

- Biological screening : Test derivatives against HGF-dependent MET pathways (critical in cancer metastasis) using Western blotting for phospho-MET detection .

- Toxicity profiling : Conduct Ames tests and hepatic microsome stability assays to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.